4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride
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Overview
Description
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride is a chemical compound that features a pyridine ring attached to an imidazole ring, which is further connected to a butan-1-amine chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets depending on their structure and functional groups . The specific interactions of “4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride” with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Imidazole derivatives have been known to affect a variety of biochemical pathways depending on their specific targets . Further experimental studies would be needed to determine the exact pathways affected by “this compound”.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the absorption and distribution of this compound
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, which could result in various molecular and cellular effects depending on their specific targets . Further experimental studies would be needed to determine the exact effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride typically involves multiple steps, starting with the reaction of pyridine-2-carboxaldehyde with an appropriate amine to form an imidazole derivative. This intermediate is then further reacted with butan-1-amine under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole or pyridine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Imidazole derivatives: Other imidazole-based compounds with different substituents.
Pyridine derivatives: Compounds containing pyridine rings with various functional groups.
Uniqueness: 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride is unique due to its specific combination of pyridine and imidazole rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(5-pyridin-2-yl-1H-imidazol-2-yl)butan-1-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.3ClH/c13-7-3-1-6-12-15-9-11(16-12)10-5-2-4-8-14-10;;;/h2,4-5,8-9H,1,3,6-7,13H2,(H,15,16);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACZEGOOQXCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N2)CCCCN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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